(S)-1-m-Tolylethanamine hydrochloride CAS 1630984-18-7 properties
(S)-1-m-Tolylethanamine hydrochloride CAS 1630984-18-7 properties
Executive Summary
(S)-1-m-Tolylethanamine hydrochloride (CAS 1630984-18-7) is a high-value chiral building block belonging to the phenethylamine class. Distinguished by its meta-methyl substitution on the phenyl ring and a specific (S)-configuration at the benzylic amine center, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and monoamine transporters. Additionally, its enantiopure nature makes it a potent resolving agent for chiral acids in organic synthesis. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identification
| Property | Detail |
| Chemical Name | (S)-1-(3-Methylphenyl)ethanamine hydrochloride |
| Common Synonyms | (S)-1-m-Tolylethanamine HCl; (S)-alpha-Methyl-3-benzenemethanamine HCl |
| CAS Number | 1630984-18-7 |
| Molecular Formula | C₉H₁₃N[1][2][3][4][5][6] · HCl |
| Molecular Weight | 171.67 g/mol |
| Chiral Center | C1 (Benzylic position) |
| SMILES | CC1=CC(=CC=C1)N.Cl |
Physical Properties
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Appearance: White to off-white crystalline solid.
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Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, toluene).
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Hygroscopicity: Like many amine hydrochlorides, this salt is potentially hygroscopic. It must be stored under an inert atmosphere (Argon or Nitrogen) to prevent caking and hydrolysis.
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Melting Point: Experimentally determined. While specific batch data varies, hydrochloride salts of this structural class typically exhibit melting points in the range of 150–200°C .
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Storage Conditions: 2–8°C, inert atmosphere, dessicated.
Synthetic Routes & Manufacturing
The synthesis of enantiopure (S)-1-m-tolylethanamine hydrochloride is achieved primarily through two robust methodologies: Asymmetric Reductive Amination (modern catalytic approach) and Classical Chiral Resolution (traditional approach).
Method A: Asymmetric Reductive Amination (Catalytic)
This route is preferred for large-scale manufacturing due to its high atom economy and avoidance of wasteful enantiomer disposal.
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Precursor: 3-Methylacetophenone.
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Reagents: Ammonium source (NH₄OAc), Chiral Catalyst (e.g., Ruthenium-complex with chiral phosphine ligands or ω-Transaminase enzyme).
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Mechanism: The ketone is converted to an imine/enamine intermediate, which undergoes stereoselective hydrogenation directed by the chiral catalyst.
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Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Method B: Classical Resolution (Crystallization)
Used when specific chiral catalysts are unavailable or for validating enantiomeric excess.
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Racemate Formation: Reductive amination of 3-methylacetophenone using NaBH₄/NH₃ yields racemic 1-m-tolylethanamine.
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Diastereomeric Salt Formation: The racemate is reacted with a chiral acid (e.g., (R)-Mandelic acid or L-Tartaric acid).
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Fractional Crystallization: The (S)-amine-(Chiral Acid) salt is less soluble in specific solvent systems (e.g., Ethanol/Water) and crystallizes out.
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Basification & Acidification: The salt is treated with NaOH to liberate the (S)-amine free base, extracted, and then converted to the HCl salt.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways showing Classical Resolution vs. Asymmetric Hydrogenation routes.
Analytical Characterization
Verifying the identity and purity of CAS 1630984-18-7 requires a multi-modal approach.
Proton NMR (¹H NMR) - Predicted (D₂O)
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Aromatic Region (6.9 - 7.3 ppm): Multiplet corresponding to the 4 protons on the meta-substituted benzene ring.
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Benzylic Methine (4.3 - 4.5 ppm): Quartet (1H), coupled to the methyl group.
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Benzylic Methyl (1.5 - 1.6 ppm): Doublet (3H).
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Aryl Methyl (2.3 ppm): Singlet (3H), distinct from the benzylic methyl.
Chiral HPLC[2]
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Column: Chiralcel OD-H or AD-H.
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Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for free base) or Trifluoroacetic acid (for salt).
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Detection: UV at 210 nm or 254 nm.
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Acceptance Criteria: Enantiomeric Excess (ee) > 98% is required for high-grade research applications.
Applications in Drug Discovery
The (S)-1-m-tolylethanamine scaffold is a "privileged structure" in medicinal chemistry.
Pharmacophore Utility
The compound serves as a rigidified analogue of dopamine and other catecholamines. The meta-methyl group provides:
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Lipophilicity: Increases blood-brain barrier (BBB) penetration compared to unsubstituted phenethylamines.
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Metabolic Stability: Blocks metabolic oxidation at the meta-position.
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Steric Bulk: Enhances selectivity for specific receptor subtypes (e.g., distinguishing between Dopamine D2 and D3 receptors).
Resolving Agent
Due to its high enantiomeric purity, the free base of this compound is used to resolve racemic carboxylic acids (e.g., ibuprofen precursors, mandelic acid derivatives) via diastereomeric salt formation.
Application Logic Visualization
Figure 2: Functional applications of the (S)-1-m-tolylethanamine scaffold in synthesis and pharmacology.
Handling & Safety Protocols
Signal Word: WARNING
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Hazard Statements:
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[9]
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First Aid:
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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ChemicalBook. (S)-1-M-TOLYLETHANAMINE HCL Properties and Supplier Data. Retrieved from
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BenchChem. Compound Summary for CAS 1630984-18-7. Retrieved from
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Sigma-Aldrich. Safety Data Sheet: Phenethylamine Derivatives. Retrieved from
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Nieto, C. T., et al. (2023).[11] "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules, 28(2), 855.[11] Retrieved from
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Wikipedia. Chiral Resolution and Phenethylamine Chemistry. Retrieved from
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- 5. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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